6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
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Biological Activity
The compound 6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N5O with a molecular weight of 377.5 g/mol. The structure includes a cyclopropyl group and a dihydropyridazin moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H27N5O |
Molecular Weight | 377.5 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, compounds similar to our target have shown efficacy against Mycobacterium tuberculosis . For instance, a study reported IC90 values for related compounds ranging from 3.73 to 4.00 μM against this pathogen . The biological activity of the target compound may be linked to similar mechanisms.
Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrimidine derivatives has demonstrated their potential in inhibiting cyclooxygenase (COX) enzymes. A study evaluating various derivatives reported IC50 values indicating strong inhibition of COX-2 activity . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-inflammatory properties.
Cytotoxicity and Safety Profile
In vitro studies assessing the cytotoxicity of related compounds on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at therapeutic concentrations . This safety profile is crucial for further development and potential therapeutic applications.
The biological activity of the compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Interaction : The structural components may allow binding to specific receptors involved in cellular signaling pathways.
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrimidine derivatives:
- Study on Anti-tubercular Agents : A series of substituted pyrimidines were synthesized and tested for their activity against Mycobacterium tuberculosis , with some exhibiting promising results .
- Anti-inflammatory Screening : Derivatives were tested for COX enzyme inhibition, showing significant anti-inflammatory effects comparable to established drugs like celecoxib .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-12-20-17-4-2-3-15(17)19(21-12)23-9-13(10-23)11-24-18(25)8-7-16(22-24)14-5-6-14/h7-8,13-14H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUMKPYLSNRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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